molecular formula C19H22N2O3 B4236386 4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline

4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline

Cat. No.: B4236386
M. Wt: 326.4 g/mol
InChI Key: TWYURRBCOQLQCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline, also known as DAPI, is a fluorescent stain that is widely used in scientific research. DAPI is a small molecule that can penetrate cell membranes and bind to DNA, making it an excellent tool for visualizing and analyzing the structure and function of cells and tissues.

Mechanism of Action

4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline binds to DNA by intercalating between the base pairs, resulting in a shift in the fluorescence emission spectrum. The binding of this compound to DNA is highly specific, and it has been shown to preferentially bind to AT-rich regions of DNA. This compound can also be used to distinguish between single-stranded and double-stranded DNA, as it only binds to double-stranded DNA.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound, and has been shown to have minimal effects on cell viability and proliferation. However, it can cause DNA damage if used at high concentrations, and should be handled with care. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of topoisomerase II activity and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline is its high specificity for DNA, which makes it an excellent tool for visualizing and analyzing the structure and function of cells and tissues. This compound is also relatively easy to use, and can be used in a variety of imaging techniques. However, there are also some limitations to the use of this compound in lab experiments. For example, it cannot be used to distinguish between different types of cells, and it may not be suitable for use in live-cell imaging.

Future Directions

There are many potential future directions for the use of 4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline in scientific research. One area of interest is the development of new imaging techniques that can be used to visualize DNA in three dimensions, allowing for a more detailed analysis of the structure and function of nuclei. Another area of interest is the development of new fluorescent dyes that can be used to label specific proteins or organelles within cells, allowing for a more comprehensive analysis of cellular function. Finally, there is also interest in using this compound in combination with other imaging techniques, such as electron microscopy, to gain a more detailed understanding of the structure and function of cells and tissues.

Scientific Research Applications

4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline is widely used in scientific research to visualize and analyze DNA in cells and tissues. It can be used to stain fixed or live cells, and can be used in a variety of imaging techniques, including fluorescence microscopy, flow cytometry, and confocal microscopy. This compound is particularly useful for studying the structure and function of nuclei, as it can be used to stain chromatin and identify the location of DNA within the nucleus.

Properties

IUPAC Name

(4-aminophenyl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-12-16-11-18(24-3)17(23-2)10-14(16)8-9-21(12)19(22)13-4-6-15(20)7-5-13/h4-7,10-12H,8-9,20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYURRBCOQLQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=C(C=C3)N)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline
Reactant of Route 3
Reactant of Route 3
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline
Reactant of Route 4
Reactant of Route 4
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline
Reactant of Route 5
Reactant of Route 5
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline
Reactant of Route 6
Reactant of Route 6
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.